molecular formula C11H10N2OS2 B11349908 S-(4-methylphenyl) 4-methyl-1,2,3-thiadiazole-5-carbothioate

S-(4-methylphenyl) 4-methyl-1,2,3-thiadiazole-5-carbothioate

Cat. No.: B11349908
M. Wt: 250.3 g/mol
InChI Key: YUDYOLHTIPAKMO-UHFFFAOYSA-N
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Description

(4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE is a heterocyclic compound that features a thiadiazole ring and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable phenylsulfanyl halide reacts with the thiadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thiadiazole derivatives.

    Substitution: Various substituted thiadiazole and phenylsulfanyl derivatives.

Scientific Research Applications

(4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4-METHYL-1,2,3-THIADIAZOL-5-YL)METHANONE: Lacks the phenylsulfanyl group, which may affect its biological activity and chemical properties.

    (4-METHYLPHENYL)SULFANYL]METHANONE:

Uniqueness

(4-METHYL-1,2,3-THIADIAZOL-5-YL)[(4-METHYLPHENYL)SULFANYL]METHANONE is unique due to the combination of the thiadiazole ring and the phenylsulfanyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research.

Properties

Molecular Formula

C11H10N2OS2

Molecular Weight

250.3 g/mol

IUPAC Name

S-(4-methylphenyl) 4-methylthiadiazole-5-carbothioate

InChI

InChI=1S/C11H10N2OS2/c1-7-3-5-9(6-4-7)15-11(14)10-8(2)12-13-16-10/h3-6H,1-2H3

InChI Key

YUDYOLHTIPAKMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=C(N=NS2)C

Origin of Product

United States

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